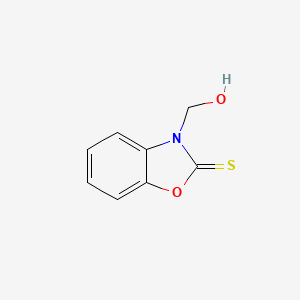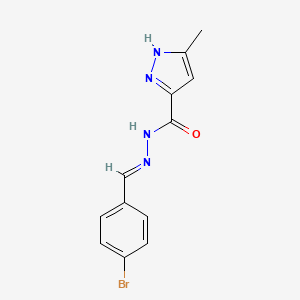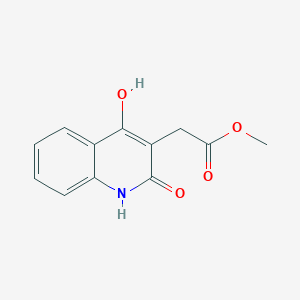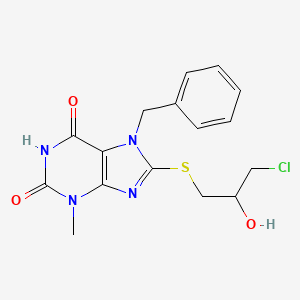![molecular formula C12H9BrN4O B15081583 N'-[(E)-(2-bromophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B15081583.png)
N'-[(E)-(2-bromophenyl)methylidene]pyrazine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PYRAZINE-2-CARBOXYLIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE: is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a pyrazine ring, a carboxylic acid group, and a bromobenzylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of PYRAZINE-2-CARBOXYLIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE typically involves the condensation reaction between pyrazine-2-carboxylic acid hydrazide and 2-bromobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: PYRAZINE-2-CARBOXYLIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives or other reduced forms.
Substitution: It can participate in substitution reactions, where the bromine atom can be replaced by other substituents such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted pyrazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: PYRAZINE-2-CARBOXYLIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: The compound is explored for its potential use in drug development. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new pharmaceuticals.
Industry: In the industrial sector, PYRAZINE-2-CARBOXYLIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in the development of new materials with desired characteristics.
Mecanismo De Acción
The mechanism of action of PYRAZINE-2-CARBOXYLIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
PYRAZINE-2-CARBOXYLIC ACID HYDRAZIDE: Lacks the bromobenzylidene moiety but shares the pyrazine and hydrazide functional groups.
BENZALDEHYDE HYDRAZONES: Compounds with similar hydrazone linkages but different aromatic substituents.
2-BROMOBENZALDEHYDE DERIVATIVES: Compounds with the bromobenzylidene group but different functional groups attached to the aromatic ring.
Uniqueness: PYRAZINE-2-CARBOXYLIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE is unique due to the combination of the pyrazine ring, carboxylic acid group, and bromobenzylidene moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C12H9BrN4O |
|---|---|
Peso molecular |
305.13 g/mol |
Nombre IUPAC |
N-[(E)-(2-bromophenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H9BrN4O/c13-10-4-2-1-3-9(10)7-16-17-12(18)11-8-14-5-6-15-11/h1-8H,(H,17,18)/b16-7+ |
Clave InChI |
QJBFBGQGJYPOAA-FRKPEAEDSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=NC=CN=C2)Br |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=O)C2=NC=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-tert-butylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15081501.png)

![N-[4-({[7-{[4-(acetylamino)anilino]sulfonyl}-9-(phenylhydrazono)-9H-fluoren-2-yl]sulfonyl}amino)phenyl]acetamide](/img/structure/B15081503.png)



![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B15081530.png)
![4-{[(E)-(2-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B15081534.png)

![2-(4-{(E)-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-YL)imino]methyl}-2-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B15081537.png)
![4-nitro-N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]benzamide](/img/structure/B15081549.png)
![2-{(2-Chloroprop-2-en-1-yl)[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15081556.png)
![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15081569.png)
![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081571.png)
